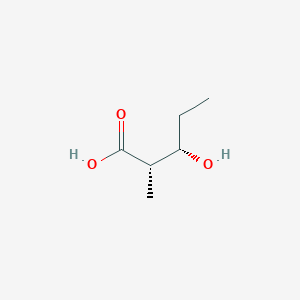
(2S,3S)-3-hydroxy-2-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-3-hydroxy-2-methylpentanoic acid is a chiral compound that belongs to the class of β-hydroxy acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-hydroxy-2-methylpentanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum. This method is environmentally friendly and suitable for industrial-scale production due to its high yield and stereoselectivity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of engineered bacteria containing specific enzymes such as carbonyl reductase and glucose dehydrogenase. These bacteria catalyze the reduction of 2-chloro-β-ketoesters to produce the desired compound efficiently .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-hydroxy-2-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(2S,3S)-3-hydroxy-2-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in various biochemical pathways.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of (2S,3S)-3-hydroxy-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, thereby influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-hydroxyleucine: Another β-hydroxy acid with similar structural features.
(2S,3S)-tartaric acid: A stereoisomer with different functional groups and properties.
Uniqueness
(2S,3S)-3-hydroxy-2-methylpentanoic acid is unique due to its specific stereochemistry and the presence of both a hydroxyl and a methyl group on the pentanoic acid backbone. This unique structure contributes to its distinct chemical and biological properties.
Biological Activity
(2S,3S)-3-hydroxy-2-methylpentanoic acid, also known as beta-hydroxyleucine, is a chiral amino acid derivative with significant biological implications. This compound is characterized by its unique structural properties, including an amino group, a hydroxyl group, and a methyl group on a pentanoic acid backbone. Its potential applications span various scientific domains, including organic chemistry, biology, and medicine.
Target of Action
Research suggests that this compound may interact with isomerases, influencing enzyme activity and metabolic processes.
Mode of Action
The compound appears to play a role in the condensation of two molecules of trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) into the phenazine ring system, which is crucial for various biochemical pathways.
Biochemical Pathways
Its involvement in the formation of phenazine compounds suggests it could impact microbial metabolism and other biological processes.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Metabolic Regulation : It has been studied for its role in regulating metabolic pathways related to amino acid metabolism and energy production.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
- Neuroprotective Effects : Some research indicates that this compound may have neuroprotective properties, possibly through modulation of neurotransmitter systems.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : High probability of human intestinal absorption (0.942), indicating good bioavailability.
- Blood-Brain Barrier Penetration : Moderate permeability to the blood-brain barrier (0.6588), suggesting potential central nervous system effects.
- Metabolism : The compound is not significantly metabolized by key cytochrome P450 enzymes (CYP450), indicating low drug-drug interaction potential.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on Antimicrobial Activity :
- A study demonstrated that this compound exhibited inhibitory effects against specific bacterial strains. The research utilized various concentrations to assess the minimal inhibitory concentration (MIC) and found significant antimicrobial activity at higher concentrations.
-
Neuroprotective Study :
- Another study explored the neuroprotective effects of this compound in models of oxidative stress. Results indicated that it could reduce neuronal cell death and improve cell viability under stress conditions.
Summary of Research Findings
Properties
Molecular Formula |
C6H12O3 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(2S,3S)-3-hydroxy-2-methylpentanoic acid |
InChI |
InChI=1S/C6H12O3/c1-3-5(7)4(2)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5-/m0/s1 |
InChI Key |
NVIHALDXJWGLFD-WHFBIAKZSA-N |
Isomeric SMILES |
CC[C@@H]([C@H](C)C(=O)O)O |
Canonical SMILES |
CCC(C(C)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















